molecular formula C22H20ClFN4O2S B11437108 Ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11437108
M. Wt: 458.9 g/mol
InChI Key: SSZKANKKJUWDJM-UHFFFAOYSA-N
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Description

ETHYL 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with various substituents such as chlorophenyl, fluorophenyl, and methyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.

    Formation of the Pyrimidine Ring: The pyrimidine ring is then fused to the triazole ring through a condensation reaction with suitable reagents like amidines or guanidines.

    Introduction of Substituents: The chlorophenyl, fluorophenyl, and methyl groups are introduced through substitution reactions using corresponding halides and organometallic reagents.

    Esterification: The carboxylate group is introduced through esterification reactions using ethyl alcohol and acid chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Organometallic reagents, halides.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Amines and Alcohols: Formed through reduction reactions.

    Substituted Aromatics: Formed through nucleophilic substitution reactions.

Scientific Research Applications

ETHYL 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

ETHYL 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:

    Triazolopyrimidines: Compounds with similar triazole-pyrimidine fused rings but different substituents.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups but different core structures.

    Fluorophenyl Derivatives: Compounds with fluorophenyl groups but different core structures.

The uniqueness of ETHYL 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C22H20ClFN4O2S

Molecular Weight

458.9 g/mol

IUPAC Name

ethyl 2-[(2-chlorophenyl)methylsulfanyl]-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H20ClFN4O2S/c1-3-30-20(29)18-13(2)25-21-26-22(31-12-15-6-4-5-7-17(15)23)27-28(21)19(18)14-8-10-16(24)11-9-14/h4-11,19H,3,12H2,1-2H3,(H,25,26,27)

InChI Key

SSZKANKKJUWDJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC=C(C=C3)F)SCC4=CC=CC=C4Cl)C

Origin of Product

United States

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